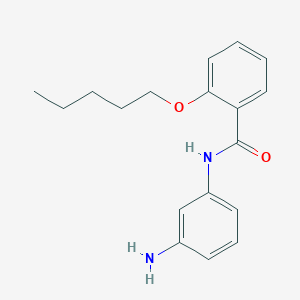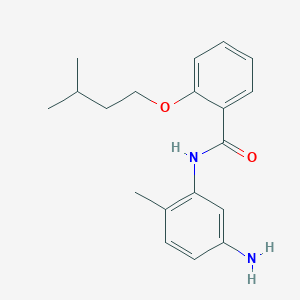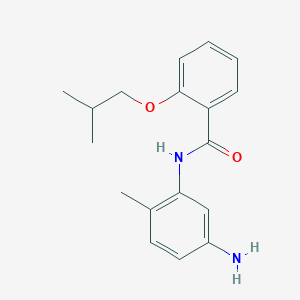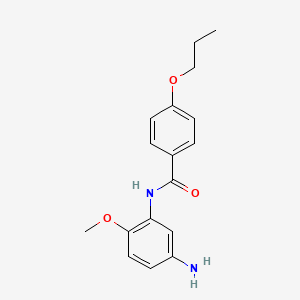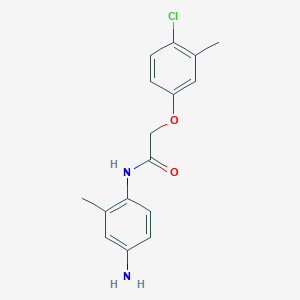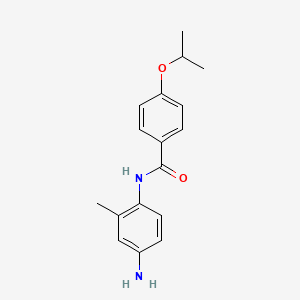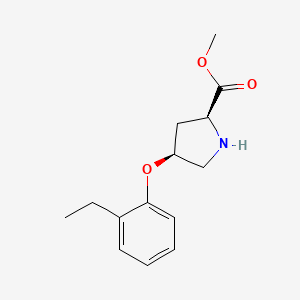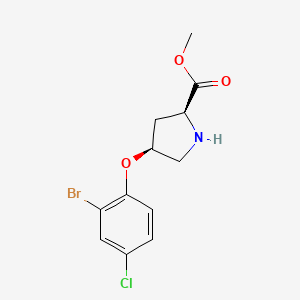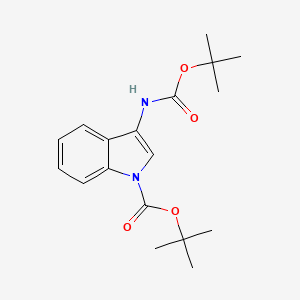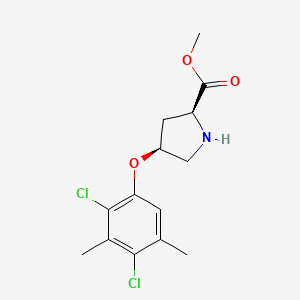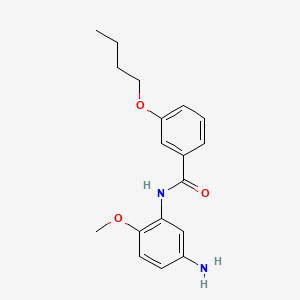
N-(5-Amino-2-methoxyphenyl)-3-butoxybenzamide
Vue d'ensemble
Description
N-(5-Amino-2-methoxyphenyl)-3-butoxybenzamide, also known as NAMB, is a small molecule that has been studied extensively in recent years due to its potential applications in the field of medicinal chemistry. NAMB is a synthetic analogue of the naturally occurring amino acid tryptophan, and has been shown to have a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. In addition, NAMB has been found to have potential therapeutic applications in the treatment of several diseases, including Alzheimer’s disease, Parkinson’s disease, and cancer.
Applications De Recherche Scientifique
Molecular Structure and Intermolecular Interactions
The molecular structure and intermolecular interactions of compounds structurally related to N-(5-Amino-2-methoxyphenyl)-3-butoxybenzamide have been studied. For instance, Karabulut et al. (2014) investigated the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, focusing on the influence of intermolecular interactions like dimerization and crystal packing on molecular geometry (Karabulut et al., 2014).
Potential in Antiviral and Antioxidant Research
Research into similar benzamide derivatives has shown potential in antiviral and antioxidant applications. For example, Ji et al. (2013) synthesized a series of N-phenylbenzamide derivatives, finding that certain compounds like 3-amino-N-(4-bromophenyl)-4-methoxybenzamide showed significant anti-viral activity against EV 71 strains (Ji et al., 2013). Perin et al. (2018) also prepared various N-arylbenzamides, demonstrating improved antioxidative properties compared to reference molecules (Perin et al., 2018).
Role in Synthetic and Medicinal Chemistry
Compounds like this compound play a significant role in synthetic and medicinal chemistry. Romagnoli et al. (2006) synthesized a new series of compounds, including benzamides, to evaluate their antiproliferative activity and inhibition of tubulin polymerization, demonstrating the importance of these compounds in drug development (Romagnoli et al., 2006).
Applications in Biochemical Studies
The reductive chemistry and biochemical applications of similar benzamides have been explored. Palmer et al. (1995) studied the reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, providing insights into the biochemical pathways and interactions of such compounds (Palmer et al., 1995).
Impact on Drug Design and Discovery
Research into benzamides has significantly impacted drug design and discovery. For example, Owa et al. (2002) evaluated sulfonamide-focused libraries, including N-phenylbenzamides, in cell-based antitumor screens, highlighting the role of these compounds in developing new therapeutic agents (Owa et al., 2002).
Propriétés
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-3-butoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-4-10-23-15-7-5-6-13(11-15)18(21)20-16-12-14(19)8-9-17(16)22-2/h5-9,11-12H,3-4,10,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHYNOUGVPGLDSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1384912.png)
